tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Lipophilicity Drug-likeness Physicochemical property optimization

tert-Butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 144657-67-0) is an N-Boc-protected 7-azaindole building block bearing a primary hydroxymethyl substituent at the 3-position. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold serves as a bioisosteric replacement for indole, introducing a pyridine-type nitrogen that functions as a hydrogen-bond acceptor and modulates electron distribution across the fused ring system.

Molecular Formula C13H16N2O3
Molecular Weight 248.282
CAS No. 144657-67-0
Cat. No. B598102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
CAS144657-67-0
Synonymstert-Butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]-pyridine-1-carboxylate
Molecular FormulaC13H16N2O3
Molecular Weight248.282
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)CO
InChIInChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-7-9(8-16)10-5-4-6-14-11(10)15/h4-7,16H,8H2,1-3H3
InChIKeyXPXXDPUPBVIHGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 144657-67-0): Core Scaffold Identity and Physicochemical Baseline


tert-Butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 144657-67-0) is an N-Boc-protected 7-azaindole building block bearing a primary hydroxymethyl substituent at the 3-position. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold serves as a bioisosteric replacement for indole, introducing a pyridine-type nitrogen that functions as a hydrogen-bond acceptor and modulates electron distribution across the fused ring system . Key physicochemical properties include a molecular formula of C₁₃H₁₆N₂O₃, molecular weight of 248.28 g/mol, melting point of 146–148 °C, polar surface area (PSA) of 64.35 Ų, and a measured LogD (pH 5.5 and pH 7.4) of approximately 1.45 [1]. These properties place the compound at the intersection of sufficient lipophilicity for membrane permeability and adequate polarity for aqueous solubility—a balance that is deliberately engineered through the combination of the 7-aza nitrogen, the 3-hydroxymethyl group, and the Boc protecting group.

Why 7-Azaindole Building Blocks Cannot Be Interchanged: The tert-Butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Differentiation Problem


Within the 7-azaindole building-block family, seemingly minor structural variations produce large shifts in physicochemical properties, synthetic reactivity, and downstream compatibility—making generic substitution a high-risk procurement decision. The 3-position substituent identity directly governs lipophilicity: the 3-hydroxymethyl analog exhibits a LogD of ~1.45 [1], whereas the corresponding 3-formyl (Boc + CHO) analog displays a substantially higher LogP of 2.63 —a difference of over one log unit that translates into markedly different solubility, metabolic stability, and chromatographic behavior. The Boc protecting group on N1 is equally consequential; unprotected 7-azaindoles are susceptible to N–H deprotonation under basic coupling conditions, leading to competing N-alkylation side products that reduce effective yields in Suzuki, Buchwald–Hartwig, or alkylation sequences . Furthermore, the positional isomer matters: 4-, 5-, and 6-azaindoles exhibit different hydrogen-bonding geometries and electronic distributions compared to 7-azaindole, directly affecting target binding and selectivity in kinase inhibitor programs . These quantitative and qualitative differences mean that substitution with a closely related analog—even one differing by a single oxidation state—can derail a synthetic route, alter a lead compound's property profile, or invalidate SAR conclusions.

Quantitative Differentiation Evidence: tert-Butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate vs. Closest Analogs


Lipophilicity Reduction of ~1.2 Log Units Relative to the 3-Formyl Analog Enables Superior Polarity Tuning

The target compound's measured LogP/LogD is approximately 1.45 (LogD at pH 5.5–7.4) [1]. The closest oxidation-state analog, tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 144657-66-9), has a reported LogP of 2.63 . This represents a lipophilicity reduction of roughly 1.2 log units attributable solely to the aldehyde-to-alcohol reduction. The hydroxymethyl compound's lower LogD translates into improved aqueous solubility and potentially reduced metabolic turnover, making it a preferred choice when lower lipophilicity is required for lead optimization.

Lipophilicity Drug-likeness Physicochemical property optimization

High Melting Point (146–148 °C) Confers Crystalline Handling Advantages Over Lower-Melting 7-Azaindole Analogs

The target compound exhibits a melting point of 146–148 °C as measured by two independent vendors . This value is significantly higher than that of many unprotected or differently substituted 7-azaindole building blocks. For context, the unprotected 3-hydroxymethyl-7-azaindole (without Boc) is reported to melt with decomposition above 122 °C , and many halogenated 7-azaindole building blocks are oils or low-melting solids at ambient temperature. The higher melting point of the target compound indicates stronger crystal lattice energy, which correlates with better solid-state stability, easier purification via crystallization, and more reliable long-term storage under standard laboratory conditions.

Solid-state properties Crystallinity Formulation stability

Boc Protection Prevents N-Alkylation Side Reactions During Diversification: Supported by Literature Precedent for Boc-7-Azaindole Scaffolds

In palladium-catalyzed cross-coupling and alkylation sequences, unprotected 7-azaindoles undergo competing N–H deprotonation and subsequent N-alkylation, which consumes starting material and complicates purification. Literature reports on Boc-protected 7-azaindole diversification demonstrate that the Boc group effectively masks the pyrrolic N–H, enabling clean conversion to pinacol borate esters in 72% isolated yield and preventing N-alkylation byproducts that are observed with unprotected analogs . The target compound, bearing the Boc group, thus offers predictable, high-yielding diversification chemistry at the 3-hydroxymethyl position without interference from the pyrrole nitrogen.

Synthetic efficiency Orthogonal protection Late-stage diversification

7-Azaindole Scaffold Provides ~0.5–1.0 Log Unit Lipophilicity Reduction vs. Indole: A Class-Level Differentiation

Replacement of the indole benzene C–H with a pyridine-type nitrogen in 7-azaindole introduces a hydrogen-bond acceptor and reduces scaffold lipophilicity. Computational and experimental studies consistently show that 7-azaindole is more polar than indole, with estimated LogP reductions in the range of 0.5–1.0 log units depending on substitution pattern . For the target compound, the measured LogD of ~1.45 [1] is lower than what would be expected for a comparably substituted indole analog (estimated LogP ~2.0–2.5). This intrinsic polarity advantage makes 7-azaindole-based building blocks preferable over indole analogs when lower lipophilicity, improved solubility, and reduced off-target binding are desired in lead optimization.

Bioisosterism Scaffold hopping Lipophilic ligand efficiency

Polar Surface Area of 64.35 Ų Supports Favorable Oral Bioavailability Predictions per Lipinski and Veber Rules

The target compound has a calculated polar surface area (PSA) of 64.35 Ų [1]. This value falls well within the Veber threshold of ≤140 Ų for favorable oral bioavailability and below the typical 90 Ų threshold often used as a more stringent cutoff for CNS drug discovery. The PSA arises primarily from the Boc carbamate oxygens, the pyridine nitrogen, and the hydroxymethyl oxygen. For comparison, the 3-formyl analog (CAS 144657-66-9) has a slightly lower PSA due to replacement of the –CH₂OH oxygen with a carbonyl oxygen, while indole-based analogs lack the pyridine nitrogen contribution entirely, resulting in lower PSA values that may compromise solubility. The 64.35 Ų PSA of the target compound represents a deliberate balance: sufficient polarity for aqueous solubility without exceeding permeability thresholds.

Drug-likeness Oral bioavailability Physicochemical profiling

Dual-Functional Handle: Hydroxymethyl Enables Ether/Ester Formation While Boc Enables Orthogonal Deprotection Strategies

The target compound provides two chemically orthogonal functional handles on a single 7-azaindole scaffold: (i) a primary hydroxymethyl group at C3, amenable to Mitsunobu reactions, esterification, mesylation/tosylation followed by nucleophilic displacement, or oxidation to the aldehyde/carboxylic acid; and (ii) a Boc protecting group on N1, which can be removed under mild acidic conditions (TFA or HCl) to reveal the free N–H for subsequent functionalization or for hydrogen-bond donor interactions with biological targets. This dual functionality contrasts with building blocks that offer only a single handle (e.g., 1-Boc-7-azaindole without 3-substitution, or 3-hydroxymethyl-7-azaindole without N-protection), which require additional synthetic steps to install the missing functionality . The orthogonality of these two handles enables sequential, chemoselective transformations that are essential for efficient SAR exploration.

Orthogonal protection Synthetic versatility Late-stage functionalization

Optimal Application Scenarios for tert-Butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Reduced Scaffold Lipophilicity

In kinase drug discovery programs where indole-based leads suffer from excessive lipophilicity (LogP > 3) leading to poor solubility and off-target promiscuity, the target compound provides a scaffold-hopping entry point to 7-azaindole. The 7-azaindole core reduces scaffold LogP by an estimated 0.5–1.0 log units relative to indole , while the 3-hydroxymethyl substituent further lowers LogD to ~1.45 (compared to ~2.63 for the 3-formyl analog) [1]. This combined ~1.5–2.0 log unit reduction in lipophilicity can rescue compounds that would otherwise fail property-based design criteria. The Boc group additionally prevents N-alkylation side reactions during subsequent Suzuki or Buchwald–Hartwig couplings at halogenated positions, enabling efficient parallel synthesis of focused kinase inhibitor libraries .

Fragment-Based Drug Discovery (FBDD) Requiring a Bifunctional 7-Azaindole Core

Fragment-based approaches benefit from starting fragments that offer multiple vectors for growth while maintaining drug-like physicochemical properties. The target compound's two orthogonal handles—the Boc-protected N1 and the 3-hydroxymethyl group—allow sequential, chemoselective elaboration without protecting group conflicts . Its PSA of 64.35 Ų and LogD of ~1.45 place it in a favorable fragment-like property space [1]. The crystalline nature (mp 146–148 °C) facilitates accurate weighing and solubility determination, which are critical for fragment screening and follow-up biophysical assays . This combination of features makes the compound a strategic choice for FBDD campaigns targeting kinases, bromodomains, or other 7-azaindole-compatible protein targets.

Parallel Synthesis of 3-O-Derivatized 7-Azaindole Libraries for SAR Exploration

The primary hydroxymethyl group at C3 serves as a versatile derivatization handle, enabling rapid generation of 3-O-alkyl, 3-O-acyl, 3-O-sulfonyl, and 3-O-carbamoyl libraries via straightforward one-step transformations (Williamson ether synthesis, Mitsunobu, acylation, sulfonylation, or carbamoylation) . Unlike the 3-formyl analog (CAS 144657-66-9), which requires reductive amination conditions that may not be compatible with all amines or may require subsequent reduction steps, the hydroxymethyl alcohol directly yields stable ether and ester products. The N-Boc group remains intact under these alcohol-derivatization conditions, allowing for a subsequent deprotection–functionalization step to introduce diversity at the N1 position, effectively doubling the combinatorial space accessible from a single starting material .

Indole-to-Azaindole Scaffold Replacement in Established SAR Series

When an indole-based lead series reaches property optimization bottlenecks (e.g., high LogP, poor solubility, CYP liabilities), systematic replacement of the indole core with the target 7-azaindole scaffold can be evaluated. The quantitative LogP differential (Δ ≈ –0.5 to –1.0 log units for indole → 7-azaindole) , combined with the additional polarity from the 3-hydroxymethyl group (measured LogD ~1.45) [1], provides a predictable property shift that can be modeled computationally before synthesis. The commercial availability of the target compound in >95% purity from multiple vendors ensures that scaffold-hopping experiments can be initiated rapidly without the lead time associated with custom synthesis. The compound's high melting point and solid form also simplify handling in parallel synthesis workflows compared to liquid or low-melting azaindole alternatives .

Quote Request

Request a Quote for tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.